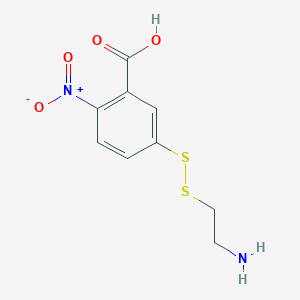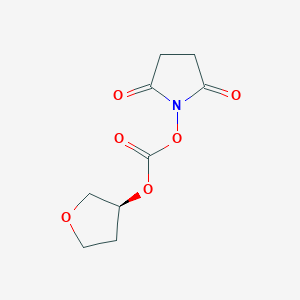![molecular formula C15H21NO4 B017455 (2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate CAS No. 84324-12-9](/img/structure/B17455.png)
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a category of chemicals that are often synthesized and analyzed for their unique structural and functional properties. Its synthesis and analysis involve advanced organic synthesis techniques and characterization methods.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step chemical reactions, starting from simpler organic compounds. Techniques such as asymmetric synthesis have been explored for similar compounds to achieve the desired stereochemistry (Shetty & Nelson, 1988). Moreover, novel synthetic pathways involving aza-Wittig reactions have been developed to synthesize related oxazole derivatives, showcasing the versatility in creating complex molecules (Huang, Nie, & Ding, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, similar compounds' molecular geometries have been accurately determined through DFT calculations and compared with experimental data to validate the structural predictions (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary significantly based on their functional groups and molecular structure. Studies have explored their reactivity in various chemical reactions, such as cyclocondensation and azocoupling, to produce heterocyclic derivatives or to modify the existing molecular framework (Hewitt & Teese, 1984).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Polymorphism, a phenomenon where a substance can adopt multiple crystal structures, is of particular interest and has been studied using solid-state NMR and X-ray diffraction techniques (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are foundational for utilizing these compounds in further chemical synthesis or potential applications. The interaction with metals to form complexes has been studied, providing insights into their coordination chemistry and potential catalytic activities (Kopylovich et al., 2011).
Scientific Research Applications
Biodegradation and Environmental FateOne area of research that could be relevant involves the biodegradation and environmental fate of complex organic compounds. For example, studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater have identified microorganisms capable of degrading such compounds, potentially offering insights into the environmental processing or detoxification of related substances (Thornton et al., 2020). This research highlights the microbial pathways and enzymes involved in breaking down complex organic molecules, which could be analogous to the metabolic pathways relevant to “(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate.”
Analytical and Biochemical Techniques
Research on analytical methods used in determining antioxidant activity provides a framework for understanding how complex organic molecules can be analyzed and their biochemical activities assessed (Munteanu & Apetrei, 2021). Such techniques could be applied to study the antioxidant potential or other biochemical properties of the compound , illuminating its possible roles in biological systems or its effects on human health.
Implications in Environmental and Health Research
A review on the toxicological profile of ethyl tertiary-butyl ether (ETBE), another complex organic compound, outlines the mechanisms of toxicity, environmental impact, and health effects (Mcgregor, 2007). This review offers a template for understanding the potential environmental and health implications of related compounds, including “(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate,” especially in terms of toxicity, biodegradation, and human exposure risks.
properties
IUPAC Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

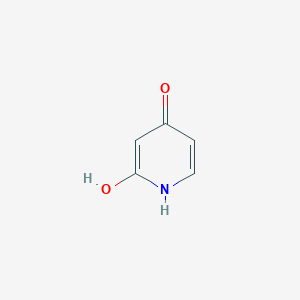
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
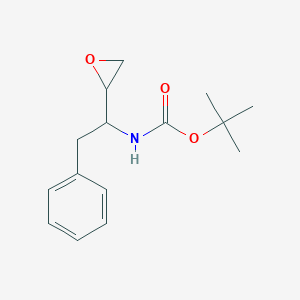
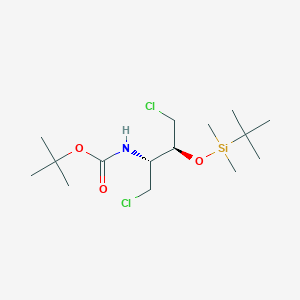
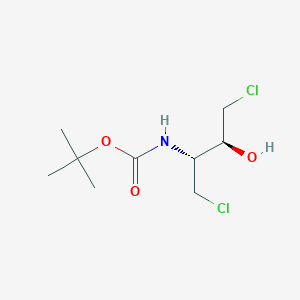


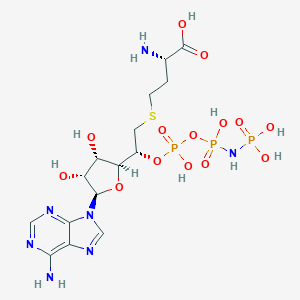
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
